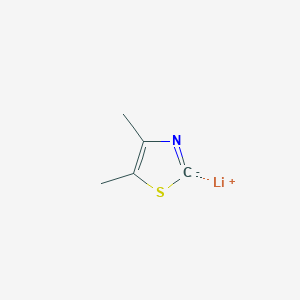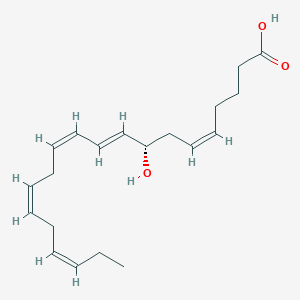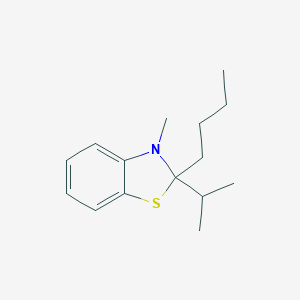
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole (abbreviated as BIT) is a chemical compound that is widely used as a biocide and preservative in various industrial and consumer products. BIT is a member of the benzothiazole family of compounds, which are known for their antimicrobial properties. BIT is particularly effective against bacteria, fungi, and algae, and is used in a variety of applications, including paints, coatings, adhesives, and personal care products.
Mechanism of Action
The exact mechanism of action of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is also thought to inhibit the growth and reproduction of microorganisms by interfering with DNA synthesis and other metabolic processes.
Biochemical and Physiological Effects:
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to have low toxicity to humans and animals, and is generally considered to be safe for use in consumer products. However, some studies have suggested that 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole may have potential health effects, particularly with long-term exposure. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to be a skin sensitizer, and may cause allergic reactions in some individuals. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to be toxic to aquatic organisms, and may have negative environmental effects.
Advantages and Limitations for Lab Experiments
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a widely used biocide and preservative, and has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has a broad spectrum of activity against microorganisms. However, 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole also has some limitations, particularly with regard to its toxicity and potential health effects. Careful handling and disposal of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is necessary to avoid exposure and minimize environmental impact.
Future Directions
There are many potential future directions for research on 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole and its applications. One area of interest is the development of new formulations and delivery methods for 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, to improve its efficacy and reduce its toxicity. Another area of research is the study of the environmental impact of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, and the development of alternative biocides and preservatives that are more environmentally friendly. Finally, there is a need for further research on the potential health effects of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term exposure and chronic toxicity.
Synthesis Methods
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 2-mercaptobenzothiazole with isobutyraldehyde and n-butylamine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellowish liquid with a characteristic odor.
Scientific Research Applications
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is particularly effective against Pseudomonas aeruginosa, a common pathogen that is often resistant to other antimicrobial agents.
properties
CAS RN |
123768-37-6 |
|---|---|
Product Name |
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole |
Molecular Formula |
C15H23NS |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-butyl-3-methyl-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-5-6-11-15(12(2)3)16(4)13-9-7-8-10-14(13)17-15/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
NDSAUICGXJOYOB-UHFFFAOYSA-N |
SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
Canonical SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
synonyms |
Benzothiazole, 2-butyl-2,3-dihydro-3-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



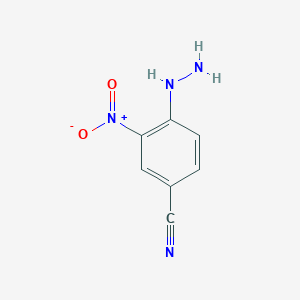
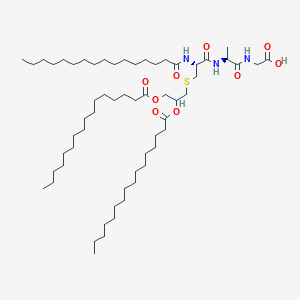

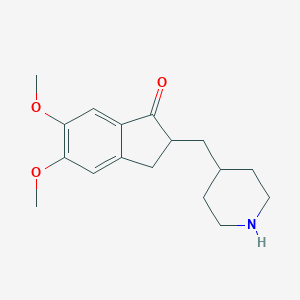
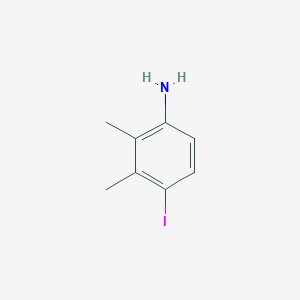




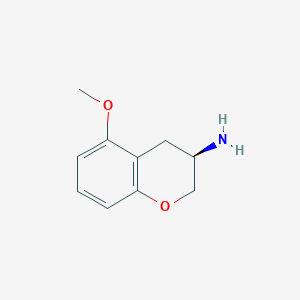
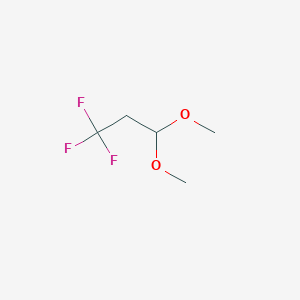
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
